Cas no 1179607-85-2 (2-chloro-5-(3-methoxyphenyl)benzoic Acid)
2-chloro-5-(3-methoxyphenyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-5-(3-methoxyphenyl)benzoic Acid
- 1179607-85-2
- AKOS005821275
- 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
- 2-CHLORO-5-(3-METHOXYPHENYL)BENZOICACID
- EN300-1085830
- DTXSID70681204
- 2-Chloro-5-(3-methoxyphenyl)benzoic acid, 95%
- MFCD12859303
-
- MDL: MFCD12859303
- Inchi: 1S/C14H11ClO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
- InChI Key: IRBXJYBKBLPYBG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(=O)O)C1C=CC=C(C=1)OC
Computed Properties
- Exact Mass: 262.04
- Monoisotopic Mass: 262.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5A^2
- XLogP3: 3.7
2-chloro-5-(3-methoxyphenyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB326553-5 g |
2-Chloro-5-(3-methoxyphenyl)benzoic acid, 95%; . |
1179607-85-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB326553-5g |
2-Chloro-5-(3-methoxyphenyl)benzoic acid, 95%; . |
1179607-85-2 | 95% | 5g |
€1159.00 | 2025-04-22 | |
| Enamine | EN300-1085830-0.05g |
2-chloro-5-(3-methoxyphenyl)benzoic acid |
1179607-85-2 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1085830-0.1g |
2-chloro-5-(3-methoxyphenyl)benzoic acid |
1179607-85-2 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1085830-0.25g |
2-chloro-5-(3-methoxyphenyl)benzoic acid |
1179607-85-2 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1085830-0.5g |
2-chloro-5-(3-methoxyphenyl)benzoic acid |
1179607-85-2 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1085830-1.0g |
2-chloro-5-(3-methoxyphenyl)benzoic acid |
1179607-85-2 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-1085830-2.5g |
2-chloro-5-(3-methoxyphenyl)benzoic acid |
1179607-85-2 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1085830-5.0g |
2-chloro-5-(3-methoxyphenyl)benzoic acid |
1179607-85-2 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-1085830-10.0g |
2-chloro-5-(3-methoxyphenyl)benzoic acid |
1179607-85-2 | 10g |
$3131.0 | 2023-06-10 |
2-chloro-5-(3-methoxyphenyl)benzoic Acid Suppliers
2-chloro-5-(3-methoxyphenyl)benzoic Acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-chloro-5-(3-methoxyphenyl)benzoic Acid
Recent Advances in the Application of 2-Chloro-5-(3-methoxyphenyl)benzoic Acid (CAS: 1179607-85-2) in Chemical Biology and Pharmaceutical Research
The compound 2-chloro-5-(3-methoxyphenyl)benzoic acid (CAS: 1179607-85-2) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This aromatic carboxylic acid derivative, characterized by its chloro and methoxy substituents, has demonstrated significant potential in drug discovery programs targeting various disease pathways. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.
Structural analyses of 1179607-85-2 reveal that its molecular architecture offers multiple sites for chemical modification, making it a versatile building block for medicinal chemistry. The electron-withdrawing chloro group at position 2 and the electron-donating methoxy group at the meta position of the phenyl ring create a unique electronic profile that influences both the compound's reactivity and its potential biological interactions. This balanced electronic configuration has been exploited in recent drug design efforts to optimize pharmacokinetic properties while maintaining target affinity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2-chloro-5-(3-methoxyphenyl)benzoic acid as a core structure for developing novel PARP-1 inhibitors. The team systematically modified the carboxylic acid functionality while maintaining the chloro-methoxyphenyl motif, resulting in compounds with improved blood-brain barrier penetration compared to existing PARP inhibitors. These findings suggest potential applications in central nervous system disorders where PARP overactivation plays a pathological role.
Another significant application of 1179607-85-2 was reported in cancer research, where it served as a precursor for developing selective FGFR4 inhibitors. The methoxy group's positioning was found to be critical for achieving subtype selectivity among fibroblast growth factor receptors, addressing a major challenge in targeted cancer therapies. Molecular docking studies demonstrated that derivatives of this compound could occupy a unique subpocket in the FGFR4 ATP-binding site, providing structural insights for future inhibitor design.
The compound's utility extends beyond kinase inhibition, as evidenced by recent work in anti-inflammatory drug development. Researchers have incorporated 2-chloro-5-(3-methoxyphenyl)benzoic acid into novel COX-2 inhibitors, where the chloro substituent was shown to enhance binding affinity through halogen bonding interactions with the enzyme's active site. This approach has yielded compounds with improved selectivity profiles, potentially reducing the cardiovascular risks associated with traditional NSAIDs.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 1179607-85-2. A 2024 publication in Organic Process Research & Development described a continuous flow synthesis method that improved yield by 35% compared to traditional batch processes while reducing organic solvent consumption. This green chemistry approach aligns with current pharmaceutical industry priorities for sustainable manufacturing.
Looking forward, the unique properties of 2-chloro-5-(3-methoxyphenyl)benzoic acid continue to inspire innovative applications. Ongoing research explores its potential in PROTAC (proteolysis targeting chimera) design, where its structural features may facilitate ternary complex formation between target proteins and E3 ubiquitin ligases. Additionally, its fluorescence properties are being investigated for development of molecular probes in live-cell imaging applications.
In conclusion, 1179607-85-2 represents a multifaceted chemical entity with growing importance in pharmaceutical research. Its demonstrated versatility across multiple therapeutic areas, combined with recent synthetic advancements, positions this compound as a valuable tool for medicinal chemists. Future research will likely uncover additional applications as investigators continue to explore structure-activity relationships around this scaffold.
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